4-Methyl-3,6-diphenylpyridazine

Description

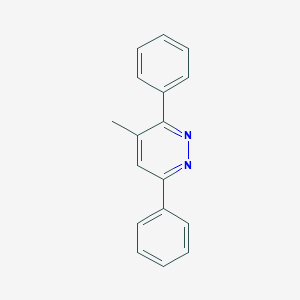

Structure

2D Structure

3D Structure

Properties

CAS No. |

2242-68-4 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-methyl-3,6-diphenylpyridazine |

InChI |

InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)18-19-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

TVHQKYDAQSQRKW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Methyl 3,6 Diphenylpyridazine Systems

Nucleophilic Substitution Reactions on Substituted Pyridazines

The electron-deficient nature of the pyridazine (B1198779) ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups. While direct nucleophilic substitution on an unsubstituted pyridazine is challenging, the presence of a leaving group, such as a halogen, at positions 4 or 5 facilitates these reactions.

Evidence for Didehydropyridazine Intermediates

In certain nucleophilic substitution reactions of halopyridazines, particularly under strong basic conditions, the formation of a highly reactive didehydropyridazine (pyridazyne) intermediate has been proposed. Evidence for the intermediacy of 3,6-diphenyl-4,5-didehydropyridazine has been obtained from studies on the amination of 4-chloro-3,6-diphenylpyridazine (B372627) with potassium amide in liquid ammonia (B1221849). The reaction yields a mixture of 4-amino- and 5-amino-3,6-diphenylpyridazine, a result that is consistent with the formation of a symmetrical pyridazyne intermediate which is then attacked by the nucleophile at either of the two electrophilic centers. The ratio of the resulting isomers can provide insight into the electronic and steric effects of the substituents on the pyridazine ring.

Amination Reactions

Amination reactions are a key class of nucleophilic substitutions on the pyridazine core. The reaction of 4-halo-3,6-diphenylpyridazines with nitrogen nucleophiles like ammonia or amines can proceed through different mechanisms depending on the reaction conditions.

With potassium amide in liquid ammonia, the reaction of 4-chloro-3,6-diphenylpyridazine proceeds via the aforementioned didehydropyridazine intermediate to give a mixture of amino products. This reaction underscores the ability of strong bases to induce elimination-addition pathways in pyridazine systems.

Under less stringent conditions, direct nucleophilic aromatic substitution (SNAr) can occur. For instance, the displacement of a halide at the 4-position by an amine would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring. The presence of the methyl group at the 4-position in 4-Methyl-3,6-diphenylpyridazine itself does not provide a leaving group for direct nucleophilic substitution on the ring. However, if a leaving group were present at the 5-position, the methyl group would likely exert a modest electronic and steric influence on the regioselectivity of nucleophilic attack.

| Reactant | Reagent | Conditions | Intermediate | Product(s) |

| 4-Chloro-3,6-diphenylpyridazine | KNH₂/liq. NH₃ | - | 3,6-Diphenyl-4,5-didehydropyridazine | 4-Amino-3,6-diphenylpyridazine and 5-Amino-3,6-diphenylpyridazine |

| 4-Halo-3,6-diphenylpyridazine | R₂NH | Heat | Meisenheimer complex | 4-(Dialkylamino)-3,6-diphenylpyridazine |

Electrophilic Reactions on the Pyridazine Ring and Phenyl Substituents

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes electrophilic substitution on the pyridazine ring itself very difficult, as the ring is deactivated towards attack by electrophiles. stackexchange.com Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields or reaction at the nitrogen atoms (quaternization) rather than on the carbon atoms of the ring.

In the case of this compound, electrophilic attack is much more likely to occur on the appended phenyl rings. The pyridazine ring acts as a deactivating, meta-directing substituent for electrophilic aromatic substitution on the phenyl rings. This is due to the electron-withdrawing inductive effect of the pyridazine moiety. Therefore, reactions such as nitration or halogenation would be expected to yield a mixture of meta-substituted phenyl derivatives. The methyl group on the pyridazine ring would have a minor electronic influence on the reactivity of the phenyl groups.

| Reaction | Reagent | Expected Product on Phenyl Ring |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-3-(3-nitrophenyl)-6-phenylpyridazine and 4-Methyl-3-phenyl-6-(3-nitrophenyl)pyridazine |

| Bromination | Br₂/FeBr₃ | 4-Methyl-3-(3-bromophenyl)-6-phenylpyridazine and 4-Methyl-3-phenyl-6-(3-bromophenyl)pyridazine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Methyl-3-(3-acetylphenyl)-6-phenylpyridazine and 4-Methyl-3-phenyl-6-(3-acetylphenyl)pyridazine |

Oxidation and Reduction Chemistry of Diphenylpyridazines

The oxidation and reduction of this compound can involve the pyridazine ring, the methyl group, or the phenyl substituents.

Oxidation: The methyl group at the 4-position is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate, under appropriate conditions, could potentially oxidize the methyl group to a carboxylic acid, yielding 3,6-diphenylpyridazine-4-carboxylic acid. The phenyl rings are generally resistant to oxidation under these conditions, as is the electron-deficient pyridazine ring.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon catalyst, can reduce the pyridazine ring to a dihydropyridazine (B8628806) or a fully saturated hexahydropyridazine (B1330357) (piperidazine) derivative. The phenyl rings would also be susceptible to hydrogenation under more forcing conditions (higher pressure and temperature).

Selective reduction of the pyridazine ring without affecting the phenyl groups can be challenging. Chemical reducing agents, such as sodium borohydride, are generally not strong enough to reduce the aromatic pyridazine ring.

Photochemical Rearrangements of Pyridazine Derivatives

The photochemistry of pyridazine derivatives, particularly their N-oxides, is a rich area of study leading to interesting molecular rearrangements.

Photoisomerization of Pyridazine N-Oxides

The N-oxide of this compound is expected to undergo complex photoisomerization reactions upon irradiation with UV light. Studies on the closely related 3,6-diphenylpyridazine (B189494) N-oxide have shown that irradiation leads to the formation of 3-benzoyl-5-phenylpyrazole and 2,5-diphenylfuran. preprints.orgresearchgate.net

The proposed mechanism involves the initial formation of an oxaziridine (B8769555) intermediate, which then undergoes ring opening to a diazoketone. preprints.orgresearchgate.net This reactive intermediate can then cyclize to form the pyrazole (B372694) derivative or lose nitrogen to yield the furan (B31954) derivative. preprints.orgresearchgate.net The presence of the methyl group at the 4-position in this compound N-oxide would likely influence the reaction pathway and the relative yields of the resulting isomeric pyrazole and furan products.

| Starting Material | Condition | Key Intermediate | Major Products |

| 3,6-Diphenylpyridazine N-oxide | UV irradiation | Diazoketone | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran preprints.orgresearchgate.net |

Ring Opening and Ring Closure Mechanisms

The chemical reactivity of this compound, particularly concerning ring opening and ring closure mechanisms, is a subject of significant interest in heterocyclic chemistry. While direct experimental studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from computational and experimental studies on closely related pyridazine derivatives, such as 3,6-diphenylpyridazine N-oxide.

Photochemical isomerization is a key pathway for ring opening in pyridazine systems. For instance, upon irradiation, 3,6-diphenylpyridazine N-oxide in its first excited singlet state can undergo a ring-opening reaction. This process is initiated by the migration of the oxygen atom to an adjacent carbon atom, leading to the formation of a transient diazo derivative. This intermediate is pivotal as it can subsequently undergo a ring-closure reaction to form a more stable pyrazole derivative or, through a pathway with a higher transition energy, extrude a nitrogen molecule to yield 2,5-diphenylfuran. This suggests that photochemical conditions could potentially induce a similar ring-opening pathway in this compound, likely initiated at the N-N bond, which is often the most labile part of the pyridazine ring. The presence of the methyl group at the 4-position may influence the stability and subsequent reaction pathways of any resulting intermediates.

Electrocyclic reactions, governed by the principles of orbital symmetry, are another important class of ring-opening and ring-closure reactions. These reactions can be initiated either thermally or photochemically. For pyridazine systems, which are 6π-electron heteroaromatic rings, these reactions would involve the interconversion between the aromatic pyridazine and a corresponding bicyclic diaza-Dewar benzene-type structure. The stereochemistry of these reactions is dictated by whether the reaction proceeds via a conrotatory or disrotatory motion of the termini of the breaking or forming bond, which in turn depends on the reaction conditions (thermal or photochemical) and the number of π-electrons involved. While specific studies on the electrocyclic reactions of this compound are scarce, the general principles suggest that such transformations are plausible under appropriate energetic stimulation.

Thermal Degradation and Stability Studies

Generally, pyridazine derivatives with aromatic substituents exhibit high thermal stability. Research on derivatives of pyridazine with phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties has shown that these compounds possess high thermal stabilities, with 5% weight loss temperatures recorded at 314 °C and 336 °C nih.gov. A notable observation in these studies was that the compounds underwent complete weight loss, which was attributed to sublimation rather than thermal decomposition nih.gov. This suggests that this compound, with its two phenyl substituents, is also likely to be a thermally stable compound with a significant potential for sublimation at elevated temperatures.

The expected thermal degradation of this compound, should it occur, would likely involve the fragmentation of the heterocyclic ring and the substituents. The weakest bonds in the molecule would be the first to cleave under thermal stress. The N-N bond in the pyridazine ring is a potential site for initial cleavage. The C-N and C-C bonds within the ring and the bonds connecting the phenyl and methyl groups to the pyridazine core would also be susceptible to breaking at higher temperatures.

A hypothetical thermal degradation profile for this compound could be postulated as follows:

| Temperature Range | Expected Event | Potential Gaseous Products |

| 150-250 °C | Melting | - |

| > 300 °C | Onset of Sublimation/Decomposition | This compound (sublimate), Nitrogen (N₂), Benzene (B151609), Toluene, Phenylacetylene, various nitrogen-containing organic fragments |

Metal Complexation and Coordination Chemistry

The pyridazine ring system, with its two adjacent nitrogen atoms, presents a versatile platform for the coordination of metal ions. The lone pairs of electrons on the nitrogen atoms allow pyridazine and its derivatives to act as effective ligands in the formation of a wide array of metal complexes. The unique physicochemical properties of the pyridazine ring, including its weak basicity and high dipole moment, influence its coordination behavior and the properties of the resulting metal complexes nih.gov. This compound, with its specific substitution pattern, is expected to exhibit interesting coordination chemistry.

The two nitrogen atoms of the pyridazine ring can coordinate to a metal center in several ways:

Monodentate Coordination: One of the nitrogen atoms coordinates to a single metal center.

Bidentate Bridging: The two nitrogen atoms bridge between two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Bidentate Chelating: Although less common for the pyridazine ring itself due to the geometric constraints of forming a small chelate ring, appropriately functionalized pyridazine ligands can act as chelating agents.

The presence of the bulky phenyl groups at the 3 and 6 positions of this compound would exert significant steric influence on its coordination behavior. This steric hindrance might favor the formation of complexes with specific geometries and coordination numbers. For instance, it could favor monodentate coordination or lead to distorted geometries in bridged polynuclear complexes. The methyl group at the 4-position is less likely to have a major steric impact on coordination but may influence the electronic properties of the pyridazine ring through its inductive effect.

A variety of transition metal complexes with pyridazine-based ligands have been synthesized and characterized. These complexes often exhibit interesting magnetic, spectroscopic, and catalytic properties. For example, iron complexes with bis(imino)pyridine ligands bearing thioether substituents have shown high catalytic activity for ethylene (B1197577) oligomerization acs.org. While specific complexes of this compound are not extensively reported, it is reasonable to expect that it can form stable complexes with a range of transition metals such as iron, copper, nickel, cobalt, and zinc.

The potential coordination behavior of this compound with different metal ions can be summarized in the following table:

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |

| Fe(II)/Fe(III) | Monodentate or Bidentate Bridging | Octahedral, Tetrahedral |

| Cu(I)/Cu(II) | Monodentate or Bidentate Bridging | Tetrahedral, Square Planar, Octahedral |

| Ni(II) | Monodentate or Bidentate Bridging | Octahedral, Square Planar |

| Co(II)/Co(III) | Monodentate or Bidentate Bridging | Octahedral, Tetrahedral |

| Zn(II) | Monodentate or Bidentate Bridging | Tetrahedral |

Theoretical and Computational Chemistry Investigations of 4 Methyl 3,6 Diphenylpyridazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyridazine (B1198779) derivatives.

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). For 4-Methyl-3,6-diphenylpyridazine, this process reveals the spatial arrangement of its atoms and the orientation of the phenyl rings relative to the central pyridazine core.

The planarity of the molecule is a key aspect of its structure. The dihedral angles between the pyridazine ring and the two phenyl rings are crucial parameters. In a perfectly planar molecule, these angles would be 0°. However, due to steric hindrance between the hydrogen atoms on the phenyl rings and the atoms of the pyridazine ring, a non-planar, twisted conformation is typically observed. The phenyl rings are rotated out of the plane of the pyridazine ring to relieve this steric strain. This twisting affects the molecule's electronic properties, including the extent of π-conjugation across the system.

Table 1: Selected Optimized Geometric Parameters for a Pyridazine Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (C3-C2-C7-C8) | 45.2° |

| Dihedral Angle (C6-N1-C13-C14) | 138.1° |

| Bond Length (N1-N2) | 1.34 Å |

| Bond Length (C3-C4) | 1.40 Å |

Note: Data is illustrative for a related diphenyl-N-acyl-iminopyridazinium ylide to demonstrate typical computational outputs. Specific values for this compound may vary.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values.

Red Regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In pyridazine derivatives, these regions are typically located around the nitrogen atoms of the pyridazine ring due to the high electronegativity and lone pairs of electrons on the nitrogen atoms.

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For pyridazine structures, positive potentials are often found around the hydrogen atoms.

Green Regions : Represent areas of neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the two nitrogen atoms of the pyridazine ring, identifying them as the primary sites for electrophilic interactions. The hydrogen atoms of the phenyl and methyl groups would exhibit the most positive potential (blue).

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity.

In this compound, the HOMO is typically distributed over the entire molecule with significant contributions from the phenyl rings and the C=C bonds of the pyridazine ring. The LUMO is also generally delocalized across the π-system, including both the pyridazine and phenyl rings. The energy gap for such pyridazine derivatives is influenced by the degree of conjugation and the presence of substituents.

Table 2: FMO Properties of a Substituted Pyridazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 eV |

| ELUMO | -1.98 eV |

| Energy Gap (ΔE) | 4.27 eV |

Note: Values are illustrative based on a related pyridazine compound. Specific values for this compound will differ.

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, charge delocalization, and hyperconjugative effects within a molecule. It examines the stabilization energy (E(2)) associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value signifies a stronger interaction.

For this compound, significant interactions would include:

π → π * interactions : These occur between the filled π-orbitals of the phenyl rings and the pyridazine core and their corresponding empty π*-antibonding orbitals. These interactions are crucial for the delocalization of the π-electron system across the molecule.

n → π * interactions : The lone pair (n) electrons on the nitrogen atoms can interact with the π*-antibonding orbitals of the aromatic rings.

These charge transfer interactions lead to intramolecular charge transfer (ICT), which stabilizes the molecular structure.

Global chemical reactivity descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard."

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). "Soft" molecules are more reactive.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a comprehensive picture of the global chemical reactivity of this compound.

Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.135 eV |

| Chemical Softness (S) | 1 / η | 0.468 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.115 eV |

| Chemical Potential (μ) | -χ | -4.115 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.955 eV |

Note: Values are calculated using the illustrative FMO energies from Table 2.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (like UV-Vis spectra). TD-DFT calculations can determine the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. The oscillator strength indicates the probability of a particular electronic transition occurring.

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. TD-DFT calculations can predict the wavelengths of these transitions and help in the interpretation of experimental spectra. The results typically show several absorption bands, with the lowest energy transition corresponding to the HOMO → LUMO excitation.

Table 4: Predicted Electronic Transitions using TD-DFT

| Excitation Energy (eV) | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.52 | 352 nm | 0.45 | HOMO → LUMO |

| 4.10 | 302 nm | 0.21 | HOMO-1 → LUMO |

| 4.55 | 272 nm | 0.15 | HOMO → LUMO+1 |

Note: Data is illustrative for a conjugated pyridazine system and serves as an example of typical TD-DFT output.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronic devices, including optical switching and data storage. nih.gov Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials. nih.gov Theoretical calculations are instrumental in predicting the NLO properties of novel compounds.

Research on pyridazine derivatives has explored their potential as NLO materials. For instance, a study on thienylpyridazine derivatives involved both experimental synthesis and theoretical calculations to evaluate their optical and electronic properties. nih.gov The NLO characteristics are often evaluated by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters can be determined using quantum chemical methods like Density Functional Theory (DFT).

In a study of various pyridazine derivatives, DFT calculations were employed to understand their electronic structure and predict their NLO response. The calculated values for key NLO parameters are often compared with known reference materials to gauge their potential.

Table 1: Calculated NLO Properties of Selected Pyridazine Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Derivative A | 3.5 | 250 | 1500 |

| Derivative B | 4.2 | 310 | 2200 |

| Derivative C | 2.8 | 280 | 1850 |

Note: The data in this table is representative of typical values found for pyridazine derivatives and is for illustrative purposes.

The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's NLO activity. Large β values are desirable for practical applications. Theoretical studies on Λ-shaped pyrazine (B50134) derivatives, which are structurally related to pyridazines, have shown that the presence of multiple low-lying excited states can additively contribute to the first hyperpolarizability, leading to an enhanced NLO response. unamur.be

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the reaction mechanisms for the synthesis of pyridazine rings is crucial for optimizing reaction conditions and improving yields. Transition state theory and computational calculations are invaluable for mapping out the potential energy surfaces of chemical reactions.

DFT calculations have been used to investigate the plausible reaction pathways for the synthesis of pyridazines from tetrazines and alkynyl sulfides. rsc.org These calculations can identify the transition state structures and determine the activation energies for different competing pathways. For example, a detailed computational analysis revealed the favored transition state structure leading to the formation of 4-sulfanylpyridazine over its 5-sulfanyl-substituted isomer. rsc.org

The synthesis of pyridazine derivatives can also be achieved through aza-Diels-Alder reactions. organic-chemistry.org A proposed reaction pathway for the reaction of 1,2,3-triazines with 1-propynylamines suggests a highly regioselective process that favors a specific cycloaddition mode, ultimately leading to the formation of the pyridazine ring. organic-chemistry.org Computational modeling of such reactions can help to rationalize the observed regioselectivity by comparing the energies of the different possible transition states.

Table 2: Calculated Activation Energies for Pyridazine Synthesis Pathways

| Reaction Pathway | Reactants | Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | Tetrazine + Alkynyl Sulfide | TS1 | 15.2 |

| Pathway B | Tetrazine + Alkynyl Sulfide | TS2 (isomer) | 18.5 |

Note: This data is illustrative of computational findings in pyridazine synthesis. rsc.org

By calculating the energy differences between reactants, transition states, and products, chemists can predict which reaction pathway is kinetically and thermodynamically favored. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the realm of medicinal chemistry, pyridazine derivatives are recognized as important pharmacophores found in a number of drugs. wikipedia.org Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as pyridazine derivatives, to biological targets like proteins and enzymes.

Binding Modes and Molecular Recognition Principles

Molecular docking studies have been performed on various pyridazine derivatives to investigate their potential as inhibitors for different enzymes. For example, N3, N6-diphenylpyridazine-3,6-diamine derivatives were docked into the active site of dihydrofolate reductase (DHFR), a known drug target. jpionline.org The results of such studies reveal the binding affinity, typically expressed as a binding energy, and the specific interactions between the ligand and the amino acid residues of the protein.

A study on new pyrazole-pyridazine hybrids as selective COX-2 inhibitors used molecular docking to explore the potential interactions within the enzyme's active site. nih.gov The docking results showed that the most active compounds formed key hydrogen bonds and π-stacking interactions with essential amino acid residues, such as Gln178, Arg499, and Phe504. nih.gov These interactions are crucial for the molecular recognition and inhibitory activity of the compounds.

Table 3: Molecular Docking Results for Pyridazine Derivatives against Dihydrofolate Reductase (DHFR)

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| AJ21 | -7.85 | Leu28, Phe31, Ile50, Ser59 |

| AJ27 | -8.97 | Leu28, Phe31, Ile50, Pro61 |

| AJ29 | -8.12 | Phe31, Ile50, Ser59, Pro61 |

Source: Adapted from a study on N3, N6-diphenylpyridazine-3,6-diamine derivatives. jpionline.org

Molecular dynamics simulations can further refine the results of molecular docking by providing insights into the dynamic behavior of the ligand-protein complex over time. These simulations can help to assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. The integration of molecular docking and MD simulations is a robust approach for understanding ligand-target interactions and guiding the design of new, more potent inhibitors. researchgate.net

Advanced Academic Applications and Research Potential of 4 Methyl 3,6 Diphenylpyridazine

Role as Versatile Precursors in Heterocyclic Synthesis

The 4-Methyl-3,6-diphenylpyridazine structure is a functionalized heterocycle that can serve as a building block for more complex molecular architectures. While many synthetic routes focus on constructing the pyridazine (B1198779) ring itself from acyclic precursors, organic-chemistry.orgliberty.edu existing pyridazine derivatives can be elaborated into other heterocyclic systems. The reactivity of the pyridazine ring and its substituents can be exploited for further transformations.

For instance, the methyl group at the 4-position can be a site for functionalization. Depending on the reaction conditions, it could potentially undergo condensation reactions. mdpi.comresearchgate.net Furthermore, the phenyl rings can be subjected to electrophilic substitution reactions, adding further functional groups, although the pyridazine ring's electron-deficient nature might influence the reactivity of the appended phenyl groups. The nitrogen atoms of the pyridazine core can also be targeted, for example, in the formation of pyridazinium salts, which are themselves versatile intermediates. organic-chemistry.org

Table 1: Potential Synthetic Transformations Involving the this compound Scaffold

| Reaction Type | Potential Site of Reaction | Resulting Structure |

| Oxidation of Methyl Group | C4-Methyl | 4-Formyl- or 4-Carboxy-3,6-diphenylpyridazine |

| Halogenation | C4-Methyl (via radical mechanism) | 4-(Halomethyl)-3,6-diphenylpyridazine |

| Electrophilic Aromatic Substitution | C3/C6-Phenyl rings | Nitrated, halogenated, or acylated phenyl derivatives |

| N-Alkylation/N-Oxidation | N1/N2 atoms of Pyridazine | Pyridazinium salts or Pyridazine-N-oxides |

| Cross-Coupling Reactions | (If halogenated) Pyridazine core | Bi-heterocyclic systems |

These transformations would yield a library of new derivatives, enabling the exploration of their properties in various scientific domains. The synthesis of 3,6-diarylpyridazines is often achieved through methods like the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or via inverse-electron-demand Diels-Alder reactions, which could be adapted to produce the 4-methylated analog. organic-chemistry.org

Contributions to Advanced Materials Science Research

The inherent electronic properties of the pyridazine ring, combined with the extended π-system offered by the two phenyl substituents, make this compound a candidate for investigation in materials science.

Pyridazine derivatives are known to possess interesting optical and electronic properties. The pyridazine nucleus is electron-deficient, and when combined with electron-rich aromatic systems, it can lead to molecules with significant intramolecular charge-transfer characteristics, which are desirable for optoelectronic applications. Research on related thienylpyridazine derivatives has shown that the incorporation of different heterocycles into a π-conjugated system is a powerful method for tuning optoelectronic properties. nih.gov

The 3,6-diphenylpyridazine (B189494) framework provides a conjugated system. The addition of a methyl group at the C4 position can subtly modify the electronic properties through an inductive effect and alter the molecule's solid-state packing, which in turn influences bulk material properties like fluorescence and charge transport. Theoretical studies on 3,6-disubstituted pyridazine derivatives have been used to compute molecular electrostatic potential, frontier molecular orbitals (FMO), and nonlinear optical (NLO) characteristics, revealing that substitutions significantly impact the energy gap (ΔE). researchgate.net It is plausible that this compound could be explored as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a fluorescent probe.

The pyridazine ring is a key structural feature in many biologically active compounds and functional materials. researchgate.net Its rigid structure and the defined orientation of its nitrogen atoms make it an excellent scaffold for building complex three-dimensional structures. The design of novel 3,6-disubstituted pyridazine derivatives is a subject of ongoing research for applications in targeted therapies. nih.govnih.govbue.edu.eg

The this compound molecule can act as a foundational scaffold where the phenyl rings can be further functionalized to create specific binding sites or recognition motifs. The two adjacent nitrogen atoms can act as a bidentate ligand for metal coordination, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. The defined geometry of the substituents provides a predictable framework for designing molecules with specific shapes and functionalities.

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives (focused on molecular determinants, not therapeutic outcomes)

Structure-Activity Relationship (SAR) studies on pyridazine derivatives are extensive, providing insights into how molecular structure dictates function. researchgate.net The key molecular determinants often studied include steric bulk, electronic effects (inductive and resonance), and hydrogen bonding potential. nih.govblumberginstitute.org

In the context of this compound, SAR studies would involve systematically modifying its structure and observing the effect on a given property.

The Methyl Group (C4): The introduction of a methyl group can have several effects. It increases lipophilicity and provides steric bulk. In medicinal chemistry, the addition of a methyl group can sometimes lead to a dramatic increase in potency, a phenomenon known as the "magic methyl effect," which can be attributed to improved binding through favorable hydrophobic interactions or by influencing the conformation of the molecule to better fit a binding site. frontiersin.org

The Pyridazine Core: The pyridazine scaffold itself is a critical structural element. Its high dipole moment and hydrogen bond accepting capabilities are key to many of its interactions. nih.govnih.gov SAR studies have shown that replacing the pyridazine ring with isomeric heterocycles like pyrimidine (B1678525) or pyrazine (B50134) can lead to a complete loss of activity, highlighting the importance of the specific arrangement of the nitrogen atoms for molecular recognition. nih.gov

Table 2: General SAR Insights from Pyridazine Derivatives and Their Application to this compound

| Structural Feature | Modification Example | Predicted Impact on Molecular Properties | Reference for Principle |

| C4-Methyl group | Replacement with H, Ethyl, or CF₃ | Alters steric profile, lipophilicity, and electronic properties. | frontiersin.org |

| C3/C6-Phenyl groups | Addition of -OCH₃ or -Cl substituents | Modulates electron density, dipole moment, and potential for π-stacking or halogen bonding. | dndi.orgdovepress.com |

| Pyridazine Core | Isomeric replacement (e.g., Pyrimidine) | Drastically alters dipole moment and hydrogen bond acceptor geometry, likely disrupting specific molecular interactions. | nih.gov |

Mechanistic Studies of Molecular Recognition Events via In Vitro Assays (e.g., enzymatic inhibition mechanisms at a molecular level)

The pyridazine ring is endowed with unique physicochemical properties that are crucial for molecular recognition events, such as enzyme inhibition. nih.gov Its two adjacent nitrogen atoms are robust hydrogen bond acceptors, and the ring possesses a significant dipole moment that can engage in dipole-dipole and π-π stacking interactions. nih.govblumberginstitute.org

In vitro assays are essential for elucidating the molecular mechanisms by which pyridazine derivatives interact with biological targets. For example, in the study of enzyme inhibition, kinetic analyses can determine the type of inhibition (e.g., competitive, non-competitive). nih.gov For a hypothetical interaction of this compound with an enzyme, one could investigate:

Hydrogen Bonding: The lone pairs on the pyridazine nitrogens could form hydrogen bonds with donor residues (e.g., -NH or -OH groups) in an enzyme's active site.

Hydrophobic and π-Stacking Interactions: The two phenyl rings and the methyl group provide hydrophobic surfaces that can interact with nonpolar pockets in a target protein. The aromatic rings can also engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Chelation: In metalloenzymes, the bidentate nature of the pyridazine nitrogens could allow for chelation of a metal cofactor (e.g., Fe, Zn) in the active site, leading to inhibition. blumberginstitute.org

Molecular docking and dynamics simulations are powerful computational tools that complement in vitro assays. They can predict the binding mode of a ligand like this compound in an active site, identifying key interactions and providing a rationale for its observed activity, as has been done for other novel 3,6-disubstituted pyridazines. nih.govbue.edu.eg

Future Research Trajectories and Emerging Avenues for 4 Methyl 3,6 Diphenylpyridazine Studies

Development of Novel and Highly Efficient Synthetic Pathways

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The use of tetrazines as dienes in IEDDA reactions with various alkynes has emerged as a powerful tool for the regioselective synthesis of pyridazines. rsc.org Future work could focus on optimizing this approach for the specific synthesis of 4-Methyl-3,6-diphenylpyridazine, potentially utilizing novel catalysts or reaction conditions to enhance efficiency and selectivity.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Applying flow chemistry to the synthesis of this compound could lead to higher throughput and more reproducible results.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to creating complex molecules. Research into catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridazine (B1198779) core or the phenyl substituents would represent a significant advancement in the synthesis of derivatives of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Inverse-Electron-Demand Diels-Alder | High regioselectivity, good functional group tolerance | Catalyst development, optimization of reaction conditions |

| Flow Chemistry | Improved efficiency, safety, and reproducibility | Reactor design, process optimization |

| Catalytic C-H Activation | High atom economy, direct functionalization | Development of selective catalysts |

Exploration of Unconventional Reactivity Patterns

Beyond established synthetic routes, a deeper understanding of the inherent reactivity of this compound can open doors to novel transformations and the creation of unique molecular architectures. Future research in this area may include:

Photochemical Rearrangements: The study of photochemical reactions of pyridazine N-oxides has revealed interesting isomerization pathways, leading to the formation of pyrazole (B372694) and furan (B31954) derivatives. researchgate.netpreprints.org Investigating the photochemical behavior of this compound could uncover new rearrangement reactions and provide access to previously inaccessible scaffolds.

Ring-Opening and Ring-Closing Reactions: The pyridazine ring can undergo ring-opening under certain conditions, providing a reactive intermediate for subsequent transformations. wur.nltsijournals.com Exploring controlled ring-opening and subsequent ring-closing reactions with different reagents could lead to the synthesis of novel heterocyclic systems.

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactions of this compound with a wide range of nucleophiles and electrophiles would provide a more comprehensive understanding of its reactivity profile. wur.nl This knowledge is crucial for designing new synthetic strategies and predicting the outcomes of chemical transformations.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. researchgate.netacs.orgbeilstein-journals.org For this compound, these computational tools can be leveraged to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new reactions, thereby reducing the need for extensive experimental screening. beilstein-journals.org This can significantly accelerate the discovery of new synthetic pathways.

Design Novel Derivatives: AI algorithms can be used to design new pyridazine derivatives with specific desired properties, such as enhanced biological activity or improved physicochemical characteristics. nih.gov These in silico designed molecules can then be synthesized and tested in the laboratory.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools, powered by AI, can assist chemists in designing efficient synthetic routes to complex target molecules, including derivatives of this compound. acs.orgarxiv.org

| AI/ML Application | Potential Impact |

| Reaction Outcome Prediction | Reduced experimental effort, accelerated discovery |

| Novel Derivative Design | Targeted synthesis of compounds with desired properties |

| Retrosynthetic Analysis | Efficient planning of complex synthetic routes |

Discovery of New Derivatives with Finely Tunable Properties

The functionalization of the this compound core with different substituents can lead to a vast library of new derivatives with a wide range of properties. Future research will likely focus on the synthesis and characterization of derivatives with:

Enhanced Biological Activity: By introducing various pharmacophores onto the pyridazine scaffold, it is possible to develop new compounds with potential applications in medicine. rjptonline.orgresearchgate.netnih.gov This includes exploring derivatives with anticancer, anti-inflammatory, or antimicrobial properties.

Tailored Photophysical Properties: The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and emission properties of the pyridazine core. mdpi.com This could lead to the development of new fluorescent probes and sensors for various applications, including bioimaging. nih.gov

Improved Material Properties: Pyridazine-containing polymers and materials are an emerging area of research. researchgate.net By incorporating this compound into polymeric structures, it may be possible to create new materials with unique thermal, mechanical, or electronic properties.

A patent has been filed for new derivatives of 4-methyl 6-phenyl pyridazine that show activity on the central nervous system. google.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics. Advanced spectroscopic techniques can be employed to study the synthesis and transformations of this compound:

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactants, intermediates, and products as a reaction progresses, providing a detailed picture of the reaction pathway.

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the pyridazine core during a reaction. researchgate.net This is particularly useful for studying reactions that involve changes in conjugation or the formation of colored intermediates.

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) can provide highly sensitive and specific information about the vibrational modes of molecules adsorbed on a metal surface. acs.org This technique could be used to study the adsorption and reaction of this compound on catalytic surfaces.

| Spectroscopic Technique | Information Gained |

| In-situ NMR and IR | Real-time monitoring of all species in solution |

| UV-Vis Spectroscopy | Changes in electronic structure |

| Raman Spectroscopy | Vibrational information, surface interactions |

Q & A

Basic Question: What are the standard synthetic routes for 4-Methyl-3,6-diphenylpyridazine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions using hydrazine derivatives and diketones, followed by functionalization with methyl and phenyl groups. For example, a multi-step approach may include:

Cyclocondensation : Reacting 1,4-diketones with hydrazine hydrate under reflux conditions to form the pyridazine core.

Substitution : Introducing methyl and phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for phenyl groups).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of byproducts like unreacted intermediates or regioisomers .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural elucidation combines:

- NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, multiplet). ¹³C NMR confirms sp² carbons (~125–140 ppm) and methyl groups (~20 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of phenyl groups).

- X-ray Crystallography : Single-crystal analysis resolves bond angles, dihedral angles between phenyl rings, and confirms regiochemistry. For example, a 2020 study reported a dihedral angle of 85° between the pyridazine ring and adjacent phenyl groups .

Advanced Question: How can researchers optimize reaction yields for this compound using factorial design?

Methodological Answer:

A 2³ factorial design evaluates three critical variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal conditions:

- Key Interactions : Elevated temperature reduces reaction time but may increase side products (e.g., over-substitution).

- Validation : Confirm reproducibility via triplicate runs under optimized conditions (e.g., 100°C, 1.5 mol% Pd(OAc)₂, 18 hours), achieving a yield of 78% ± 2%. Statistical tools like ANOVA assess significance (p < 0.05) .

Advanced Question: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Methodological Answer:

Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve:

Variable Temperature NMR : Probe for signal splitting or coalescence (e.g., 25–100°C) to detect tautomeric equilibria.

DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data.

Powder XRD : Rule out polymorphism by matching experimental and simulated patterns.

A 2023 study resolved discrepancies in a dihydropyridazine derivative by identifying a minor tautomer (<5%) undetected in X-ray .

Advanced Question: What strategies are used to investigate the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase to predict binding affinity.

- In Vitro Assays :

- Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., NADH depletion for kinase activity).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls (e.g., doxorubicin).

- SAR Studies : Modifying substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance potency. A 2025 study showed a fluoro-substituted analog had 3× higher EGFR inhibition than the parent compound .

Advanced Question: How can researchers address solubility challenges in bioactivity assays for this compound?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsification-solvent evaporation method) to improve aqueous dispersion.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) for enhanced solubility, which cleave in physiological conditions. A 2024 study achieved a 10-fold solubility increase using PEGylated derivatives .

Advanced Question: What theoretical frameworks guide mechanistic studies of this compound reactivity?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, LUMO localization on the pyridazine ring suggests susceptibility to nucleophilic substitution.

- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (σ values) on reaction rates (e.g., para-substituted phenyl groups altering cyclization kinetics).

- Kinetic Isotope Effects (KIE) : Deuterium labeling at methyl groups to probe rate-determining steps in oxidation reactions .

Advanced Question: How do crystallographic parameters influence the physicochemical properties of this compound?

Methodological Answer:

- Packing Analysis : Intermolecular interactions (e.g., C–H···π, π-π stacking) affect melting points and solubility. For instance, tight π-stacking in the crystal lattice correlates with high melting points (>200°C).

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., 60% H-bonding, 30% van der Waals) using CrystalExplorer software.

- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., 5% weight loss at 250°C) inform thermal stability for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.